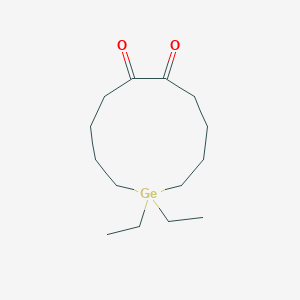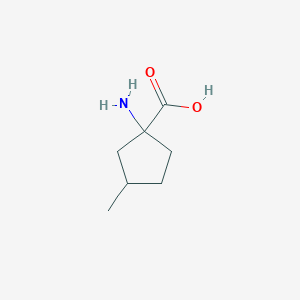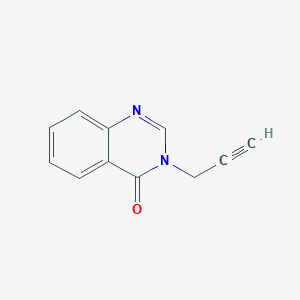
3-(2-Propynyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2-Propynyl)-4(3H)-quinazolinone is a derivative of the 4(3H)-quinazolinone family, which is known for its broad applications in medicinal chemistry, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities . While the specific compound 3-(2-Propynyl)-4(3H)-quinazolinone is not directly mentioned in the provided papers, the general class of 4(3H)-quinazolinones is well-studied, and the synthesis and biological activity of various derivatives have been reported .
Synthesis Analysis
The synthesis of 4(3H)-quinazolinones can be achieved through several methods. One approach involves the one-pot synthesis from 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate [PIDA] . Another method includes the reaction of 2-amino-benzamide and acylchlorides in the presence of silica-supported Preyssler nanoparticles under ultrasonic irradiation . Additionally, a three-component synthesis using isatoic anhydride, orthoesters, and amines catalyzed by KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions has been reported .
Molecular Structure Analysis
The molecular structure of 4(3H)-quinazolinones is characterized by a bicyclic system consisting of a fused benzene and pyrimidine ring. The 3H denotes the presence of a hydrogen atom at the third position of the pyrimidine ring, which is part of the quinazolinone core. The structural diversity of these compounds allows for the synthesis of various derivatives with different substituents attached to the core structure .
Chemical Reactions Analysis
4(3H)-quinazolinones can undergo various chemical reactions to yield a wide range of biologically active derivatives. For instance, treatment of 3-amino-4(3H)-quinazolinone with different reagents such as isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate can lead to the formation of urea, thiourea, thiazole, and pyrimidine derivatives, respectively . Additionally, the synthesis of novel arylimines containing a 3-aminoethyl-2-[(p-trifluoromethoxy)anilino]-4(3H)-quinazolinone moiety has been achieved by reacting various aromatic aldehydes with an intermediate compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4(3H)-quinazolinones are influenced by their molecular structure and the substituents present. These properties are crucial for their biological activity and pharmacokinetic profile. While the specific physical and chemical properties of 3-(2-Propynyl)-4(3H)-quinazolinone are not detailed in the provided papers, the general class of 4(3H)-quinazolinones exhibits low toxicity and good protection against seizures in animal models when administered intraperitoneally . The presence of different substituents can significantly affect the solubility, stability, and reactivity of these compounds .
Safety And Hazards
The safety data sheet for a similar compound, 3-Iodo-2-propynyl N-butylcarbamate, indicates that it is harmful if swallowed, causes serious eye damage, is toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, causes damage to organs (larynx) through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
3-prop-2-ynylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h1,3-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWFESXIVOHRKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345295 |
Source


|
| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Propynyl)-4(3H)-quinazolinone | |
CAS RN |
16347-56-1 |
Source


|
| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

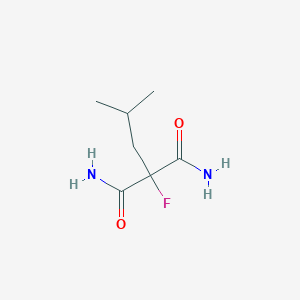
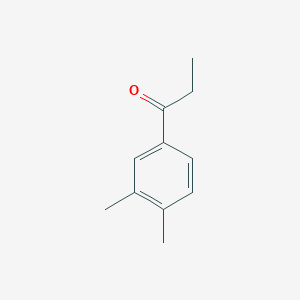
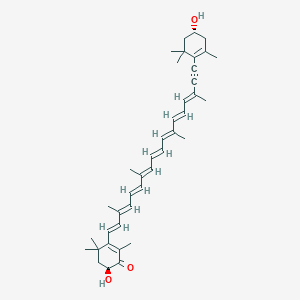

![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)



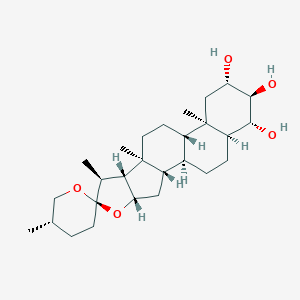
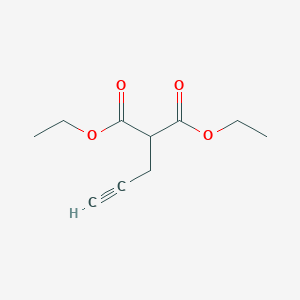
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
